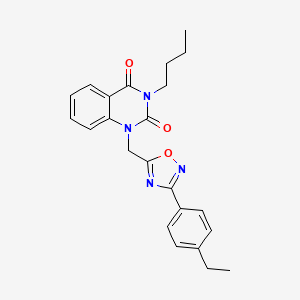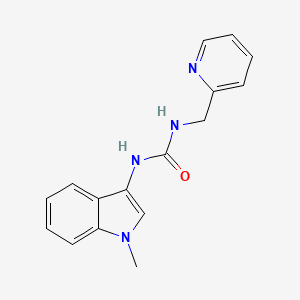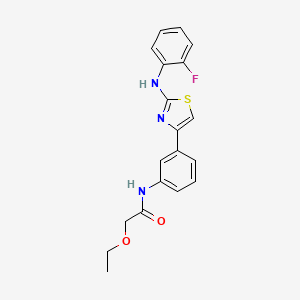
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4-dimethoxybenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4-dimethoxybenzyl)urea is a synthesized compound that has attracted significant interest in various fields of research, including chemistry, biology, and medicine. This compound is notable for its unique structure, which combines a tetrahydroquinoline core with a cyclopropanecarbonyl group and a dimethoxybenzyl urea moiety, offering potential for diverse biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4-dimethoxybenzyl)urea typically involves the following steps:
Formation of the tetrahydroquinoline core: The initial step involves the synthesis of the tetrahydroquinoline core, which can be achieved through a Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the cyclopropanecarbonyl group: The tetrahydroquinoline intermediate is then reacted with cyclopropanecarbonyl chloride in the presence of a base to introduce the cyclopropanecarbonyl group.
Formation of the urea linkage: Finally, the cyclopropanecarbonyl-tetrahydroquinoline intermediate is treated with 3,4-dimethoxybenzyl isocyanate to form the desired urea linkage, yielding the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to ensure high yields and purity. This could include:
Utilizing advanced catalytic systems.
Employing continuous flow chemistry techniques.
Incorporating green chemistry principles to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4-dimethoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: It may undergo oxidation reactions, potentially altering the functional groups attached to the core structure.
Reduction: Reduction reactions could be used to modify the cyclopropanecarbonyl group or reduce double bonds within the structure.
Substitution: Substitution reactions might occur at different positions on the benzyl ring or the quinoline core, depending on the reagents and conditions used.
Oxidizing agents: Examples include hydrogen peroxide, potassium permanganate, or chromic acid.
Reducing agents: Typical reducing agents might include sodium borohydride or lithium aluminum hydride.
Substituting reagents: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be employed in substitution reactions.
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used, but could include:
Oxidized derivatives with modified functional groups.
Reduced derivatives with simpler structures.
Substituted products with varied functional groups attached to the core structure.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4-dimethoxybenzyl)urea is used in synthetic chemistry as a building block for the creation of more complex molecules. Its unique structure offers opportunities for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, this compound is investigated for its potential bioactivity. Its structural components suggest that it might interact with various biological targets, making it a candidate for studies in enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine: The medical applications of this compound are a subject of ongoing research. Its potential therapeutic effects are being explored in areas such as anti-inflammatory activity, anticancer properties, and neuroprotective effects. The combination of different functional groups in its structure suggests it could have multi-faceted bioactivity.
Industry: In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Wirkmechanismus
The mechanism of action for 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4-dimethoxybenzyl)urea is likely related to its interaction with specific molecular targets. It may:
Bind to enzyme active sites: and inhibit their activity.
Interact with receptors: to modulate signal transduction pathways.
Affect cellular pathways: related to inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Compounds structurally similar to 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4-dimethoxybenzyl)urea include:
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxybenzyl)urea: Differing in the substitution pattern on the benzyl ring.
1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl urea: Lacking the dimethoxybenzyl group.
Uniqueness: The uniqueness of this compound lies in its specific combination of structural elements, which may confer unique bioactivity and chemical properties. The presence of the cyclopropanecarbonyl group, tetrahydroquinoline core, and dimethoxybenzyl urea linkage creates a compound with distinct properties compared to other similar structures.
Conclusion
This compound is a compound with significant potential in various fields of research. Its unique structure allows for diverse chemical reactivity and potential bioactivity, making it a valuable subject for continued scientific exploration. Whether in synthetic chemistry, biological studies, medical research, or industrial applications, this compound's versatility and uniqueness make it an intriguing target for future studies.
Eigenschaften
IUPAC Name |
1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-29-20-10-5-15(12-21(20)30-2)14-24-23(28)25-18-8-9-19-17(13-18)4-3-11-26(19)22(27)16-6-7-16/h5,8-10,12-13,16H,3-4,6-7,11,14H2,1-2H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICHKKLOIHMZCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B2620836.png)



![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2620842.png)



![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isobutyloxalamide](/img/structure/B2620853.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2620854.png)
![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2620855.png)

![N-(5-chloro-2-methoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2620858.png)
